N-Acetylsplenopeptin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

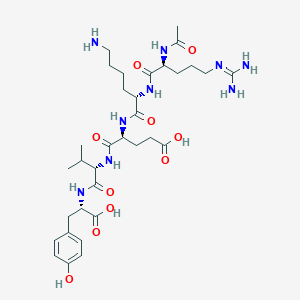

N-Acetylsplenopeptin (NASP) is a natural peptide antibiotic that has been extracted from the marine bacterium Bacillus sp. It has shown promising results in scientific research as a potential therapeutic agent due to its potent antibacterial activity against various pathogens.

作用機序

N-Acetylsplenopeptin exerts its antibacterial activity by binding to the bacterial cell membrane and disrupting its integrity. It causes the leakage of intracellular contents, leading to bacterial death. N-Acetylsplenopeptin has also been shown to inhibit bacterial biofilm formation, which is a major factor contributing to antibiotic resistance.

生化学的および生理学的効果

N-Acetylsplenopeptin has been shown to have low toxicity towards mammalian cells, indicating its potential as a therapeutic agent. It has also been shown to have anti-inflammatory activity and can modulate the immune response. N-Acetylsplenopeptin has been shown to have a synergistic effect when used in combination with other antibiotics, suggesting its potential as an adjuvant therapy.

実験室実験の利点と制限

N-Acetylsplenopeptin has several advantages for lab experiments, including its potent antibacterial activity, low toxicity towards mammalian cells, and ability to inhibit biofilm formation. However, N-Acetylsplenopeptin is a natural peptide that is prone to degradation by proteases, which can limit its stability and shelf-life. Additionally, N-Acetylsplenopeptin is relatively expensive to synthesize, which can limit its widespread use in research.

将来の方向性

There are several future directions for N-Acetylsplenopeptin research, including exploring its potential as a therapeutic agent for treating infections caused by drug-resistant bacteria, investigating its mechanism of action in more detail, and optimizing its synthesis method to improve its stability and reduce costs. Additionally, N-Acetylsplenopeptin could be investigated for its potential as an adjuvant therapy in combination with other antibiotics. Finally, further research could be conducted to explore the potential of N-Acetylsplenopeptin in other applications, such as wound healing and cancer therapy.

合成法

N-Acetylsplenopeptin is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (fluorenylmethoxycarbonyl) chemistry. The process involves coupling amino acids in a specific sequence to form a peptide chain, followed by deprotection and cleavage from the resin. The resulting crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain pure N-Acetylsplenopeptin.

科学的研究の応用

N-Acetylsplenopeptin has been extensively studied for its antibacterial activity against various Gram-positive and Gram-negative bacteria, including drug-resistant strains. It has been shown to inhibit bacterial growth by disrupting the cell membrane and causing leakage of intracellular contents. N-Acetylsplenopeptin has also demonstrated potential as a therapeutic agent for treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

特性

CAS番号 |

120834-20-0 |

|---|---|

製品名 |

N-Acetylsplenopeptin |

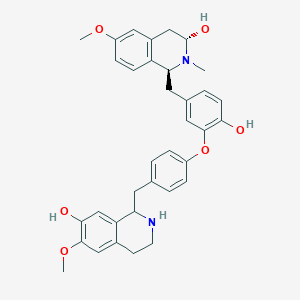

分子式 |

C33H53N9O10 |

分子量 |

735.8 g/mol |

IUPAC名 |

(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C33H53N9O10/c1-18(2)27(31(50)41-25(32(51)52)17-20-9-11-21(44)12-10-20)42-30(49)24(13-14-26(45)46)40-29(48)23(7-4-5-15-34)39-28(47)22(38-19(3)43)8-6-16-37-33(35)36/h9-12,18,22-25,27,44H,4-8,13-17,34H2,1-3H3,(H,38,43)(H,39,47)(H,40,48)(H,41,50)(H,42,49)(H,45,46)(H,51,52)(H4,35,36,37)/t22-,23-,24-,25-,27-/m0/s1 |

InChIキー |

YNSIBIFVJKPWMX-CPHHOOCTSA-N |

異性体SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |

SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C |

正規SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C |

配列 |

RKEVY |

同義語 |

N-acetylsplenopeptin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B53307.png)

![6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B53314.png)